molecular formula C9H11N5 B3001261 (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine CAS No. 2091121-70-7

(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine

Cat. No.: B3001261
CAS No.: 2091121-70-7
M. Wt: 189.222
InChI Key: ZELYCQFTVPJTRH-UHFFFAOYSA-N
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Description

The compound “(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine” is a complex organic molecule that contains a pyrazinyl group and a 1-methyl-1H-pyrazol-4-yl group . Pyrazines are aromatic organic compounds with two nitrogen atoms in a six-membered ring, and pyrazoles are a type of azole with three carbon atoms and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazinyl and 1-methyl-1H-pyrazol-4-yl groups . These groups would likely contribute to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrazinyl and 1-methyl-1H-pyrazol-4-yl groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrazinyl and 1-methyl-1H-pyrazol-4-yl groups . These groups could affect properties such as the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The ambient-temperature synthesis of novel compounds related to (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine has been achieved. These compounds, characterized by IR, NMR spectroscopy, mass spectrometry, and elemental analysis, show potential in various chemical and pharmacological fields (Becerra, Cobo, & Castillo, 2021).

Chemical Reactions and Complexes

  • Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized. These complexes display monomeric four-coordinated and five-coordinated structures and show high activity for methyl methacrylate polymerization (Choi et al., 2015).

Metal-Induced Organic Ligand Fusions

  • Metal-induced and oxygen insertion reactions have been studied in organic ligands similar to this compound. These reactions are crucial for obtaining large molecules, which are unachievable by common organic synthesis (Chen et al., 2020).

Multitarget Directed Ligands

  • Derivatives of 1H-pyrazole, closely related to the queried compound, have been synthesized and evaluated as inhibitors of acetylcholinesterase and monoamine oxidase, showing potential in the treatment of Alzheimer's disease (Kumar et al., 2013).

Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine, structurally related to the queried compound, have been synthesized and screened for anticonvulsant activity. These findings contribute to the development of potential anticonvulsant agents (Pandey & Srivastava, 2011).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized. These compounds show promising antimicrobial and anticancer activities, highlighting their potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, particularly in the field of pharmaceuticals .

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELYCQFTVPJTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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